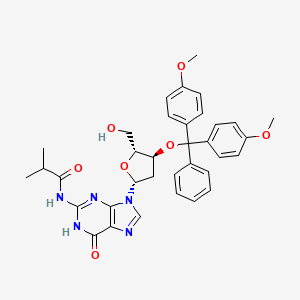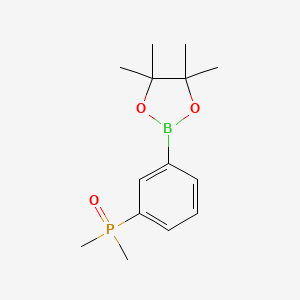![molecular formula C12H7F3N2O3 B1460133 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid CAS No. 1258269-13-4](/img/structure/B1460133.png)
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid
Descripción general
Descripción
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid, also known as TFP or TFP-6, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFP-6 is a pyrazine derivative that is often used as a building block in the synthesis of various organic compounds. In
Aplicaciones Científicas De Investigación
Pharmaceutical Research
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid: is a valuable compound in pharmaceutical research due to its potential role in drug development. Its structural features, such as the trifluoromethoxy group, make it a candidate for creating molecules with enhanced pharmacokinetic properties . Researchers can utilize this compound to synthesize novel drug candidates that may offer better absorption, distribution, metabolism, and excretion (ADME) profiles.
Material Science
In material science, this compound’s unique chemical structure could be explored for the development of new materials with specific electronic or photonic properties. The pyrazine moiety, in particular, is known for its electron-rich nature, which could be beneficial in creating conductive polymers or organic semiconductors .
Chemical Synthesis
As a building block in chemical synthesis, MFCD25957237 can be used to construct complex molecules. Its reactive carboxylic acid group allows for coupling reactions with various amines, alcohols, and other nucleophiles, which can lead to the creation of diverse chemical libraries for screening in drug discovery .
Biological Studies
The compound’s ability to interact with biological systems can be harnessed in studies related to enzyme inhibition or receptor-ligand interactions. Its structural analogy to naturally occurring molecules could make it a useful tool in probing biological pathways or as a scaffold for developing inhibitors of specific enzymes .
Analytical Chemistry
In analytical chemistry, 6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid can be used as a standard or reference compound in various chromatographic or spectroscopic methods. Its distinct chemical signature allows for its use in the quantification and qualification of complex mixtures .
Agricultural Chemistry
This compound may find applications in the design of new agrochemicals. The trifluoromethoxy group is often found in herbicides and pesticides, suggesting that MFCD25957237 could be a precursor or an active ingredient in developing new formulations to protect crops and control pests .
Propiedades
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYZXXMTIHCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Trifluoromethoxy)phenyl]pyrazine-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)

![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)
![1-ethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B1460065.png)


![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
